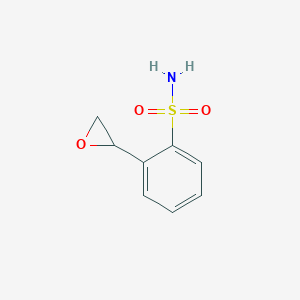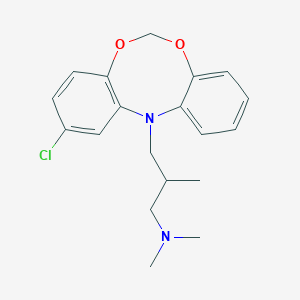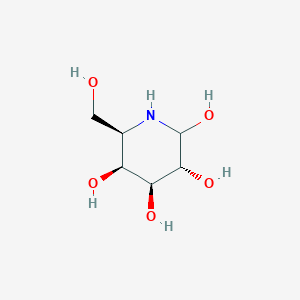
5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil
Descripción general
Descripción
5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil is a synthetic nucleoside analog that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine atoms at specific positions, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific fluorinating agents and catalysts to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of fluorine-free analogs .
Aplicaciones Científicas De Investigación
5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound is investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Medicine: Research is ongoing to explore its use in diagnostic imaging and as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atoms play a crucial role in enhancing the compound’s stability and affinity for specific molecular targets. This disruption can lead to the inhibition of DNA and RNA synthesis, ultimately affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar uracil base but different substituents.
2’-Fluoro-2’-deoxyuridine: Another nucleoside analog with fluorine at a different position.
5-(2-Fluoroethyl)uracil: Lacks the arabinofuranosyl group but shares the 2-fluoroethyl substituent.
Uniqueness
5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil is unique due to the specific positioning of its fluorine atoms and the arabinofuranosyl moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-(2-fluoroethyl)-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O5/c12-2-1-5-3-15(11(19)14-9(5)18)10-7(13)8(17)6(4-16)20-10/h3,6-8,10,16-17H,1-2,4H2,(H,14,18,19)/t6-,7+,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKNLYHUWQETA-IBCQBUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148363 | |
| Record name | 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108008-64-6 | |
| Record name | 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108008646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)




![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)



